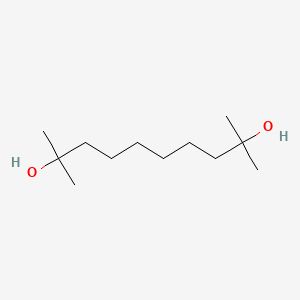
2,9-Dimethyl-2,9-decanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-2,9-decanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . It is characterized by the presence of two hydroxyl groups (-OH) attached to a decane backbone, with methyl groups at the 2nd and 9th positions . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-2,9-decanediol can be synthesized through several methods. One common approach involves the reduction of 2,9-dimethyl-2,9-decanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,9-Dimethyl-2,9-decanediol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
2,9-Dimethyl-2,9-decanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,9-Dimethyl-2,9-decanediol depends on its interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
類似化合物との比較
Similar Compounds
2,9-Decanediol: Lacks the methyl groups at the 2nd and 9th positions, resulting in different chemical properties and reactivity.
2,9-Dimethyl-2,9-undecanediol: Similar structure but with an additional carbon in the backbone, leading to variations in physical and chemical properties.
Uniqueness
2,9-Dimethyl-2,9-decanediol is unique due to the presence of methyl groups at specific positions, which influence its reactivity and interactions with other molecules . This structural feature makes it a valuable compound in various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
22092-57-5 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC名 |
2,9-dimethyldecane-2,9-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,13)9-7-5-6-8-10-12(3,4)14/h13-14H,5-10H2,1-4H3 |
InChIキー |
FNOHQQGLFJNORN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCCCC(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)
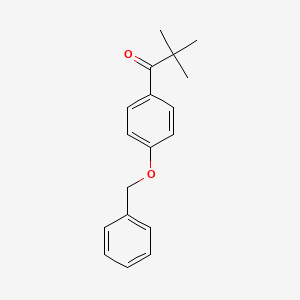
![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
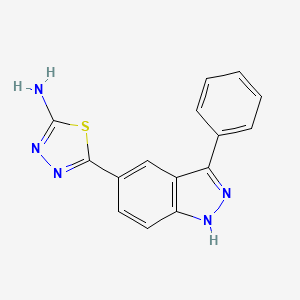
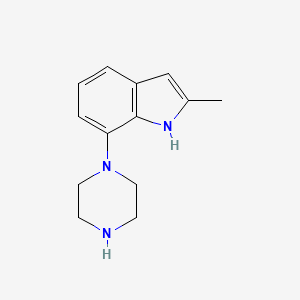
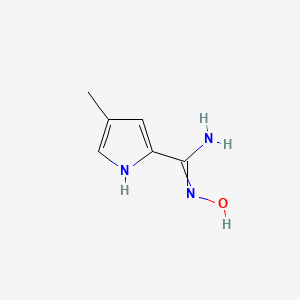
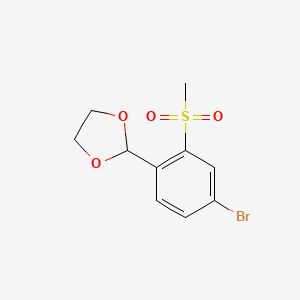
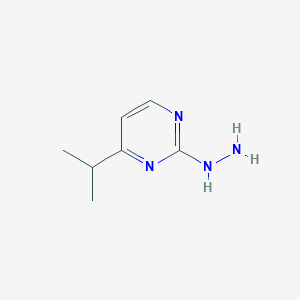


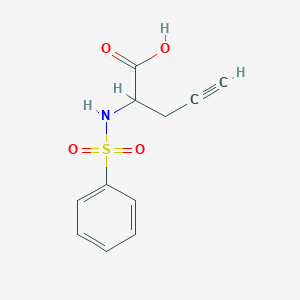
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)

